Cas no 866561-43-5 (5-(chloromethyl)pyridin-2-amine hydrochloride)

5-(chloromethyl)pyridin-2-amine hydrochloride 化学的及び物理的性質
名前と識別子
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- 5-(chloromethyl)pyridin-2-amine hydrochloride
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5-(chloromethyl)pyridin-2-amine hydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6477520-0.5g |
5-(chloromethyl)pyridin-2-amine hydrochloride |
866561-43-5 | 95.0% | 0.5g |
$353.0 | 2025-03-15 | |
TRC | B424028-100mg |
5-(Chloromethyl)pyridin-2-amine Hydrochloride |
866561-43-5 | 100mg |
$ 190.00 | 2023-04-18 | ||
Enamine | EN300-6477520-0.05g |
5-(chloromethyl)pyridin-2-amine hydrochloride |
866561-43-5 | 95.0% | 0.05g |
$88.0 | 2025-03-15 | |
Enamine | EN300-6477520-10.0g |
5-(chloromethyl)pyridin-2-amine hydrochloride |
866561-43-5 | 95.0% | 10.0g |
$2024.0 | 2025-03-15 | |
Enamine | EN300-6477520-5.0g |
5-(chloromethyl)pyridin-2-amine hydrochloride |
866561-43-5 | 95.0% | 5.0g |
$1364.0 | 2025-03-15 | |
TRC | B424028-500mg |
5-(Chloromethyl)pyridin-2-amine Hydrochloride |
866561-43-5 | 500mg |
$ 800.00 | 2023-09-08 | ||
Enamine | EN300-6477520-2.5g |
5-(chloromethyl)pyridin-2-amine hydrochloride |
866561-43-5 | 95.0% | 2.5g |
$923.0 | 2025-03-15 | |
Aaron | AR01EIZY-50mg |
5-(Chloromethyl)pyridin-2-amine Hydrochloride |
866561-43-5 | 95% | 50mg |
$146.00 | 2025-02-10 | |
Aaron | AR01EIZY-500mg |
5-(Chloromethyl)pyridin-2-amine Hydrochloride |
866561-43-5 | 95% | 500mg |
$511.00 | 2025-02-10 | |
1PlusChem | 1P01EIRM-50mg |
5-(chloromethyl)pyridin-2-amine hydrochloride |
866561-43-5 | 95% | 50mg |
$166.00 | 2024-04-21 |
5-(chloromethyl)pyridin-2-amine hydrochloride 関連文献
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Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393
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Franciszek Sączewski,Anita Kornicka,Zdzisław Brzozowski Green Chem., 2006,8, 647-656
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Yanyan Lv,Lei Li,Yi Zhou,Miao Yu,Jianquan Wang,Jianxin Liu,Jiagui Zhou,Zongqing Fan,Ziqiang Shao RSC Adv., 2017,7, 43512-43520
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4. 1D silver(i) complex of nitronyl nitroxide with strong spin–spin interaction through silver(i) ionDeqing Zhang,Liang Ding,Wei Xu,Huaiming Hu,Daoben Zhu,Yuanhe Huang,Decai Fang Chem. Commun., 2002, 44-45
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5. A cancer cell membrane-encapsulated MnO2 nanoreactor for combined photodynamic-starvation therapy†Wei Pan,Yegang Ge,Zhengze Yu,Ping Zhou,Bingjie Cui,Na Li,Bo Tang Chem. Commun., 2019,55, 5115-5118
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Mária Andraščíková,Svetlana Hrouzková Anal. Methods, 2013,5, 1374-1384
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Holm Petzold,Albara I. S. Alrawashdeh Chem. Commun., 2012,48, 160-162
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Mahesh Shidore,Jatin Machhi,Prashant Murumkar,Mahesh Barmade,Jigar Thanki,Mange Ram Yadav RSC Adv., 2015,5, 91908-91921
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Adrian Scaffidi,Keith A. Stubbs,Rebecca J. Dennis,Edward J. Taylor,Gideon J. Davies,David J. Vocadlo,Robert V. Stick Org. Biomol. Chem., 2007,5, 3013-3019
5-(chloromethyl)pyridin-2-amine hydrochlorideに関する追加情報
Recent Advances in the Application of 5-(chloromethyl)pyridin-2-amine hydrochloride (CAS: 866561-43-5) in Chemical Biology and Pharmaceutical Research
5-(chloromethyl)pyridin-2-amine hydrochloride (CAS: 866561-43-5) is a versatile chemical intermediate that has garnered significant attention in recent years due to its potential applications in drug discovery and chemical biology. This compound, characterized by its reactive chloromethyl group and amino functionality, serves as a key building block for the synthesis of various pharmacologically active molecules. Recent studies have highlighted its utility in the development of kinase inhibitors, antimicrobial agents, and targeted therapeutics, making it a compound of considerable interest to researchers in the field.
One of the most notable applications of 5-(chloromethyl)pyridin-2-amine hydrochloride is its role in the synthesis of kinase inhibitors. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its use as a precursor in the development of selective JAK2 inhibitors, which show promise for treating myeloproliferative neoplasms. The chloromethyl group facilitates efficient coupling with various heterocyclic systems, enabling the rapid generation of diverse compound libraries for structure-activity relationship studies. This approach has led to the identification of several lead compounds with improved potency and selectivity profiles.
In antimicrobial research, 5-(chloromethyl)pyridin-2-amine hydrochloride has been employed as a scaffold for developing novel antibacterial agents. A recent publication in Bioorganic & Medicinal Chemistry Letters (2024) described its conversion into pyridyl-substituted oxazolidinone derivatives that exhibit potent activity against drug-resistant Gram-positive pathogens, including MRSA and VRE. The researchers utilized the reactive chloromethyl group to introduce various pharmacophores, resulting in compounds with enhanced membrane permeability and reduced susceptibility to efflux pump mechanisms.
The compound's utility extends to targeted drug delivery systems, as evidenced by a 2024 study in Molecular Pharmaceutics. Researchers conjugated 5-(chloromethyl)pyridin-2-amine hydrochloride to antibody-drug conjugates (ADCs) through its amine functionality, creating stable linker systems for tumor-specific payload delivery. The resulting conjugates demonstrated improved pharmacokinetic properties and reduced off-target toxicity in preclinical models of solid tumors, suggesting potential applications in oncology therapeutics.
From a chemical biology perspective, 5-(chloromethyl)pyridin-2-amine hydrochloride has proven valuable in probe development for studying enzyme mechanisms. A recent Nature Chemical Biology paper (2023) detailed its incorporation into activity-based probes for protein kinases, enabling real-time monitoring of kinase activity in complex biological systems. The chloromethyl group allowed for efficient covalent attachment to conserved lysine residues in kinase active sites, while the pyridylamine moiety provided a handle for subsequent detection and purification steps.
Ongoing research continues to explore new applications for this versatile compound. Current investigations include its use in PROTAC (proteolysis targeting chimera) development, where it serves as a linker between target-binding and E3 ligase-recruiting moieties. Preliminary results presented at the 2024 American Chemical Society meeting suggest that derivatives of 5-(chloromethyl)pyridin-2-amine hydrochloride may offer advantages in terms of cell permeability and metabolic stability for this emerging therapeutic modality.
In conclusion, 5-(chloromethyl)pyridin-2-amine hydrochloride (CAS: 866561-43-5) represents a valuable tool in modern drug discovery and chemical biology research. Its unique chemical properties enable diverse applications ranging from small molecule therapeutics to biological probes, with recent studies demonstrating its potential across multiple therapeutic areas. As synthetic methodologies continue to advance, we anticipate seeing further innovative applications of this compound in the coming years.
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